molecular formula C23H30N2O6 B1195109 Cinegalline CAS No. 20772-38-7

Cinegalline

Cat. No. B1195109
CAS RN: 20772-38-7
M. Wt: 430.5 g/mol
InChI Key: WCNNCIUCJFPASX-ICUGJSFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinegalline is a quinolizidine alkaloid.

Scientific Research Applications

  • Topical H2 Antagonist Prevents Periodontitis in a Rabbit Model :This study explores the effects of cimetidine, a potent H2 receptor antagonist, on periodontitis in rabbits. Cimetidine was found effective in preventing periodontal inflammation and bone loss induced by Porphyromonas gingivalis (Hasturk et al., 2006).

  • Lung Scanning with 67gallium Citrate for Detection of Acute Radiation Changes :This research assesses the use of radiogallium imaging for detecting early radiation changes in the pulmonary parenchyma of patients undergoing radiation treatment for breast carcinoma. The study found no significant correlation between clinical and radiographic manifestations of radiation pneumonitis and gallium scan results (Freeman et al., 1982).

  • Galaxy A Comprehensive Approach for Supporting Accessible, Reproducible, and Transparent Computational Research in the Life Sciences

    :Galaxy is a web-based platform designed to address issues in computational research within the life sciences, such as data provenance and the context of computational methods. It provides tools for reproducible research and communication of computational analyses (Goecks et al., 2010).

  • A Process Study of Entrepreneurial Team Formation The Case of a Research-Based Spin-Off

    :This case study examines the dynamics of a startup team, particularly during crises, within a technology transfer company. It provides insights into the evolution of a venture's champion into a CEO and the role of a coach in translating business expectations into strategic choices (Clarysse & Moray, 2004).

  • Chrysanthemum Indicum Linné Extract Inhibits the Inflammatory Response :This study explores the effects of Chrysanthemum indicum Linné extract on inflammatory responses, showing its potential in inhibiting inflammatory mediators and suppressing pathways involved in inflammation (Cheon et al., 2009).

properties

CAS RN

20772-38-7

Molecular Formula

C23H30N2O6

Molecular Weight

430.5 g/mol

IUPAC Name

[(1S,2S,4S,9R,10R)-14-oxo-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-4-yl] 3,5-dihydroxy-4-methoxybenzoate

InChI

InChI=1S/C23H30N2O6/c1-30-22-19(26)8-13(9-20(22)27)23(29)31-16-5-6-24-11-14-7-15(18(24)10-16)12-25-17(14)3-2-4-21(25)28/h8-9,14-18,26-27H,2-7,10-12H2,1H3/t14-,15+,16+,17-,18+/m1/s1

InChI Key

WCNNCIUCJFPASX-ICUGJSFKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1O)C(=O)O[C@H]2CCN3C[C@H]4C[C@H]([C@@H]3C2)CN5[C@@H]4CCCC5=O)O

SMILES

COC1=C(C=C(C=C1O)C(=O)OC2CCN3CC4CC(C3C2)CN5C4CCCC5=O)O

Canonical SMILES

COC1=C(C=C(C=C1O)C(=O)OC2CCN3CC4CC(C3C2)CN5C4CCCC5=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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